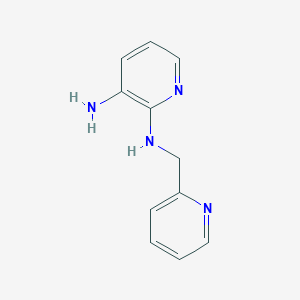

N2-(2-Pyridinylmethyl)-2,3-pyridinediamine

Description

Overview of Substituted 2,3-Pyridinediamine Derivatives in Chemical Research

Substituted 2,3-pyridinediamine derivatives are a class of heterocyclic compounds characterized by a pyridine (B92270) ring with two amino groups at the 2 and 3 positions, and various substituents attached to the amino groups or the pyridine ring. These compounds are significant in medicinal chemistry and materials science due to their versatile chemical properties and biological activities.

The 2,3-pyridinediamine scaffold serves as a valuable building block in the synthesis of more complex heterocyclic systems. For instance, the reaction of 2,3-diaminopyridine (B105623) with various aldehydes can lead to the formation of 4-azabenzimidazole derivatives. This reactivity highlights the utility of the diamine functionality in constructing fused ring systems.

In the realm of medicinal chemistry, derivatives of 2,3-pyridinediamine have been investigated for a range of potential therapeutic applications. Their ability to chelate metal ions, a property conferred by the adjacent amino groups, makes them of interest in the design of enzyme inhibitors and other biologically active molecules. The specific substitutions on the amino groups can significantly influence the biological activity and selectivity of these compounds. For example, N-aryl substituted derivatives have been synthesized and evaluated for their potential as kinase inhibitors.

The synthesis of substituted 2,3-pyridinediamine derivatives can be achieved through various synthetic routes. A common approach involves the functionalization of commercially available 2,3-diaminopyridine. For instance, N-alkylation or N-arylation of one of the amino groups can be performed to introduce different substituents. The regioselectivity of these reactions, determining which amino group is functionalized, can be a critical aspect of the synthetic strategy.

Significance of Pyridinylmethyl Moieties in Ligand Design and Heterocyclic Chemistry

The pyridinylmethyl moiety, specifically the 2-pyridinylmethyl group present in N2-(2-Pyridinylmethyl)-2,3-pyridinediamine, is a crucial functional group in the field of coordination chemistry and ligand design. The pyridine ring provides a nitrogen atom that can coordinate to a wide range of metal ions, forming stable complexes. The methylene (B1212753) linker (-CH2-) offers conformational flexibility, allowing the pyridyl group to orient itself effectively for metal binding.

In ligand design, the incorporation of pyridinylmethyl groups is a common strategy to create multidentate ligands. These ligands can wrap around a metal center, forming chelate rings that enhance the stability of the resulting metal complex. The electronic properties of the pyridine ring can be tuned by introducing substituents, which in turn influences the coordination properties of the ligand and the reactivity of the metal complex.

Bidentate and tridentate ligands containing pyridinylmethyl groups have been extensively studied. For example, ligands incorporating two pyridinylmethyl arms attached to a central nitrogen or other donor atom are widely used in coordination chemistry. These ligands can form stable complexes with a variety of transition metals, and the resulting complexes have found applications in catalysis, materials science, and as models for biological systems.

The 2-pyridinylmethyl group, in particular, allows for the formation of a five-membered chelate ring upon coordination to a metal center through the pyridine nitrogen and the nitrogen of the attached amine. This five-membered ring is generally a stable arrangement in coordination complexes.

Contextualization within Advanced Nitrogen-Containing Chemical Systems

This compound is an example of an advanced nitrogen-containing chemical system. These systems are characterized by the presence of multiple nitrogen atoms within a heterocyclic framework, which imparts unique chemical and physical properties to the molecule. Nitrogen-containing heterocycles are ubiquitous in nature and are fundamental components of many pharmaceuticals, agrochemicals, and functional materials. nih.govresearchgate.netrsc.orgmdpi.comnih.gov

The presence of multiple nitrogen atoms in a molecule like this compound can lead to a variety of interesting properties. The nitrogen atoms can act as hydrogen bond donors and acceptors, influencing the molecule's intermolecular interactions and its solubility in different solvents. The basicity of the different nitrogen atoms can also vary significantly, which can affect the molecule's reactivity and its ability to bind to different chemical species.

The combination of the 2,3-pyridinediamine scaffold and the pyridinylmethyl moiety results in a molecule with multiple potential coordination sites. This makes this compound a potentially versatile ligand for the formation of polynuclear or coordination polymer structures. The study of such advanced nitrogen-containing systems is crucial for the development of new catalysts, functional materials with specific electronic or optical properties, and novel therapeutic agents. The rich chemistry of these systems continues to be an active area of research, with new synthetic methodologies and applications being continuously explored.

Structure

3D Structure

Properties

IUPAC Name |

2-N-(pyridin-2-ylmethyl)pyridine-2,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4/c12-10-5-3-7-14-11(10)15-8-9-4-1-2-6-13-9/h1-7H,8,12H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQYWRHJKOWSNPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC2=C(C=CC=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201268794 | |

| Record name | N2-(2-Pyridinylmethyl)-2,3-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201268794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99138-92-8 | |

| Record name | N2-(2-Pyridinylmethyl)-2,3-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99138-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-(2-Pyridinylmethyl)-2,3-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201268794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N2 2 Pyridinylmethyl 2,3 Pyridinediamine

Strategies for the Preparation of N2-(2-Pyridinylmethyl)-2,3-pyridinediamine

The preparation of this compound can be approached through several established synthetic strategies, primarily involving the formation of a secondary amine linkage between a 2,3-pyridinediamine core and a 2-pyridinylmethyl moiety. The two principal routes for this transformation are alkylation/amination and condensation reactions.

A plausible and direct method for the synthesis of this compound is the N-alkylation of 2,3-pyridinediamine with a suitable 2-pyridinylmethyl electrophile. A common precursor for this type of reaction is 2-(chloromethyl)pyridine, which can be prepared as its hydrochloride salt. The reaction would involve the nucleophilic attack of one of the amino groups of 2,3-pyridinediamine on the chloromethyl group.

Control of selectivity can be a challenge in this reaction, as both amino groups of the 2,3-pyridinediamine are nucleophilic, potentially leading to a mixture of mono- and di-alkylated products. Reaction conditions such as temperature, solvent, and the stoichiometry of the reactants would need to be carefully optimized to favor the desired mono-alkylation at the N2 position. The presence of a base is typically required to neutralize the hydrogen chloride generated during the reaction.

Table 1: Illustrative Conditions for Alkylation of 2,3-Pyridinediamine

| Parameter | Condition |

| Electrophile | 2-(Chloromethyl)pyridine hydrochloride |

| Nucleophile | 2,3-Pyridinediamine |

| Solvent | Dimethylformamide (DMF) or Acetonitrile (B52724) |

| Base | Potassium carbonate or Triethylamine |

| Temperature | Room temperature to 80 °C |

This table presents hypothetical conditions based on standard alkylation procedures.

Reductive amination represents a highly effective and widely used method for the formation of carbon-nitrogen bonds and is a primary strategy for the synthesis of this compound. mdpi.comthermofishersci.in This approach involves the condensation of 2,3-pyridinediamine with 2-pyridinecarboxaldehyde (B72084) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (STAB) being a particularly mild and selective option. researchgate.net The choice of solvent and the use of an acid catalyst can be crucial for promoting imine formation. However, the basicity of aminopyridines can sometimes complicate reductive amination reactions by neutralizing the acid catalyst, potentially slowing down both imine formation and its subsequent reduction. nih.gov To circumvent this, the use of Lewis acids such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) has been shown to be effective in facilitating both the deprotection of protected amines and the subsequent reductive amination. nih.gov

Table 2: Proposed Conditions for Reductive Amination

| Starting Material 1 | Starting Material 2 | Reducing Agent | Solvent | Catalyst (optional) |

| 2,3-Pyridinediamine | 2-Pyridinecarboxaldehyde | Sodium triacetoxyborohydride | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Acetic acid or TMSOTf |

This table outlines a proposed synthetic route based on general reductive amination protocols.

The precursor, 2,3-pyridinediamine, can be synthesized by the reduction of 2,3-dinitropyridine, for example, through catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst. google.com

Derivatization of the this compound Scaffold

Further functionalization of the this compound scaffold can provide access to a library of analogues with potentially modulated properties.

The this compound molecule contains several nitrogen atoms that can be targeted for functionalization. The remaining primary amino group (at the C3 position) and the secondary amine (at the N2 position) can undergo various reactions such as acylation, sulfonylation, or further alkylation under appropriate conditions. The pyridine (B92270) ring nitrogens are also available for reactions such as N-oxidation or quaternization, which would modify the electronic properties of the aromatic systems.

While this compound itself is achiral, the introduction of chiral centers can be achieved through various synthetic strategies. For instance, if a chiral aldehyde or a chiral amine precursor were used in a reductive amination, a diastereomeric mixture of products could be formed. The separation of these diastereomers or the development of a stereoselective reduction of the imine intermediate using a chiral reducing agent or catalyst would be necessary to obtain enantiomerically pure analogues.

Another approach involves the use of chiral derivatizing agents to react with the primary or secondary amine, introducing a chiral auxiliary that could direct subsequent transformations in a stereoselective manner.

Exploration of Novel Synthetic Pathways

The development of novel synthetic pathways for this compound and its derivatives could focus on improving efficiency, selectivity, and sustainability. Transition-metal-catalyzed cross-coupling reactions could offer alternative methods for the formation of the key C-N bond. For example, a Buchwald-Hartwig amination between 2-bromo-3-aminopyridine and 2-(aminomethyl)pyridine could be a potential, albeit less direct, route.

Furthermore, advancements in C-H activation and functionalization methodologies could, in the future, enable the direct coupling of 2,3-pyridinediamine with 2-picoline, although this would represent a significant synthetic challenge.

Catalytic Approaches in Pyridinediamine Synthesis

The synthesis of this compound can be approached through several catalytic strategies, primarily leveraging palladium-catalyzed cross-coupling reactions and reductive amination. These methods provide pathways to selectively introduce the 2-pyridinylmethyl group at the N2 position of the 2,3-pyridinediamine core.

One prominent catalytic approach is the Palladium-Catalyzed Buchwald-Hartwig Amination . This reaction typically involves the cross-coupling of an aryl or heteroaryl halide with an amine in the presence of a palladium catalyst and a suitable base. For the synthesis of this compound, this would likely involve the reaction of a 2-halo-3-aminopyridine derivative with 2-(aminomethyl)pyridine. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and regioselectivity. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle.

Another powerful and widely used method is Reductive Amination . This one-pot reaction involves the condensation of an amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the corresponding amine. In the context of synthesizing this compound, this would entail the reaction of 2,3-pyridinediamine with 2-pyridinecarboxaldehyde. The reaction is typically carried out in the presence of a mild reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, which selectively reduces the imine in the presence of the aldehyde. masterorganicchemistry.com The use of a pyridine-borane complex in the presence of molecular sieves also presents a mild and effective alternative. sciencemadness.org

The following table summarizes representative catalytic conditions for analogous N-alkylation reactions of aminopyridines, which can be adapted for the synthesis of the target compound.

Table 1: Representative Catalytic Approaches for N-Alkylation of Aminopyridines

| Catalytic Method | Reactants | Catalyst System | Reducing Agent | Solvent | Key Features |

|---|---|---|---|---|---|

| Palladium-Catalyzed Amination | 2-Halo-3-aminopyridine + 2-(Aminomethyl)pyridine | Pd(OAc)₂, Bulky phosphine ligand (e.g., RuPhos, BrettPhos) | - | Toluene, Dioxane | High functional group tolerance; selectivity can be an issue. |

| Reductive Amination | 2,3-Pyridinediamine + 2-Pyridinecarboxaldehyde | - | Sodium triacetoxyborohydride | Dichloromethane, 1,2-Dichloroethane | Mild conditions; one-pot procedure. researchgate.net |

Mechanistic Understanding of Key Reaction Steps

A thorough understanding of the reaction mechanisms is essential for optimizing the synthesis of this compound and minimizing the formation of unwanted byproducts.

The mechanism of the Palladium-Catalyzed Buchwald-Hartwig Amination is a well-established catalytic cycle. The cycle is generally believed to proceed through the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 2-halo-3-aminopyridine, forming a Pd(II) intermediate.

Ligand Exchange/Amine Coordination: The amine, 2-(aminomethyl)pyridine, coordinates to the Pd(II) center, displacing a ligand.

Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.

Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, yielding this compound and regenerating the Pd(0) catalyst.

The regioselectivity of the amination (N2 vs. N3) would be influenced by the steric and electronic environment of the two amino groups in the starting material and the nature of the catalyst system.

The mechanism of Reductive Amination involves two main stages:

Imine Formation: The reaction initiates with the nucleophilic attack of one of the amino groups of 2,3-pyridinediamine on the carbonyl carbon of 2-pyridinecarboxaldehyde. This is followed by dehydration to form a Schiff base (imine) intermediate. The formation of the imine is a reversible process and is often the rate-determining step. The N2 amino group is generally more nucleophilic than the N3 amino group in 2,3-pyridinediamine, which would favor the formation of the desired N2-imine intermediate.

Reduction of the Imine: The imine is then reduced to the final secondary amine product by a hydride-based reducing agent. Reagents like sodium triacetoxyborohydride are particularly effective as they are mild enough not to reduce the starting aldehyde but are sufficiently reactive to reduce the protonated iminium ion, which is more electrophilic than the neutral imine.

The selectivity of the initial nucleophilic attack is a key factor in determining the final product distribution in the reductive amination of diaminopyridines.

Advanced Spectroscopic Characterization of N2 2 Pyridinylmethyl 2,3 Pyridinediamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of organic molecules, offering precise information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁵N.

Proton NMR spectroscopy provides critical data on the number, environment, and connectivity of hydrogen atoms in a molecule. For N2-(2-Pyridinylmethyl)-2,3-pyridinediamine, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both pyridine (B92270) rings, the methylene (B1212753) bridge protons, and the amine protons.

The aromatic region would be complex due to the presence of two different substituted pyridine rings. The protons on the 2,3-diaminopyridine (B105623) moiety and the 2-pyridinylmethyl group will exhibit characteristic chemical shifts and coupling patterns (doublets, triplets, or doublets of doublets) based on their position relative to the nitrogen atoms and substituents. For instance, protons adjacent to the ring nitrogen are typically shifted downfield.

The methylene protons (-CH₂-) linking the two pyridine systems would likely appear as a singlet, or if there is restricted rotation, as a pair of doublets. The chemical shift for these protons is anticipated to be in the range of 4.0-5.0 ppm. The amine protons (NH and NH₂) are expected to show broader signals, and their chemical shifts can be highly dependent on solvent, concentration, and temperature. In DMSO-d₆, these protons often appear at a lower field and may exhibit coupling to adjacent protons.

| Proton Assignment (Predicted) | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine Ring 1 (2-substituted) | 7.0 - 8.6 | m |

| Pyridine Ring 2 (2,3-disubstituted) | 6.5 - 8.0 | m |

| Methylene (-CH₂-) | ~4.5 | s |

| Amine (-NH-) | 5.0 - 7.0 (broad) | s |

| Amine (-NH₂) | 4.0 - 6.0 (broad) | s |

Table 1: Predicted ¹H NMR Chemical Shifts for this compound. Data is estimated based on analogous structures.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms in the pyridine rings are particularly informative. Carbons directly attached to nitrogen atoms (C-N) typically resonate at a lower field (higher ppm values) compared to other aromatic carbons. rsc.org The carbon atoms of the 2,3-diaminopyridine ring are expected to show shifts influenced by the two amino groups. Generally, carbons in aromatic rings appear in the 110-160 ppm range. researchgate.net The methylene bridge carbon is expected in the aliphatic region, likely around 45-55 ppm.

| Carbon Assignment (Predicted) | Expected Chemical Shift (δ, ppm) |

| Pyridine C-N | 145 - 160 |

| Pyridine C-C/C-H | 115 - 140 |

| Methylene (-CH₂-) | 45 - 55 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound. Data is estimated based on typical values for substituted pyridines. rsc.org

¹⁵N NMR spectroscopy is a powerful, albeit less common, technique for directly probing the electronic environment of nitrogen atoms. Given the four distinct nitrogen atoms in this compound (two pyridine nitrogens, a primary amine, and a secondary amine), a ¹⁵N NMR spectrum would be highly informative.

The chemical shifts of the pyridine nitrogens are sensitive to substitution and protonation state. The primary and secondary amine nitrogens would resonate at higher fields (lower ppm values) compared to the pyridine nitrogens. This technique is particularly useful for studying protonation equilibria and metal coordination, as the nitrogen chemical shifts are very sensitive to changes in their electronic environment.

Vibrational Spectroscopy

FT-IR spectroscopy is excellent for identifying the presence of specific functional groups. In the FT-IR spectrum of this compound, characteristic absorption bands would confirm its structure.

Key expected vibrations include:

N-H Stretching: The primary (-NH₂) and secondary (-NH-) amine groups will show stretching vibrations in the 3200-3500 cm⁻¹ region. The primary amine typically shows two bands (symmetric and asymmetric stretching), while the secondary amine shows one.

C-H Aromatic Stretching: These vibrations are expected just above 3000 cm⁻¹.

C-H Aliphatic Stretching: The methylene group (-CH₂-) will show symmetric and asymmetric stretches just below 3000 cm⁻¹.

C=C and C=N Ring Stretching: The pyridine rings will exhibit characteristic stretching vibrations in the 1400-1650 cm⁻¹ region.

N-H Bending: Amine bending vibrations typically appear in the 1550-1650 cm⁻¹ region.

The gas-phase IR spectrum for the parent 2,3-pyridinediamine shows strong bands around 3400 cm⁻¹ (N-H stretch) and in the 1600-1400 cm⁻¹ region (ring modes). nist.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary/Secondary Amine | N-H Stretch | 3200 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Methylene C-H | C-H Stretch | 2850 - 2960 |

| Pyridine Rings | C=C, C=N Stretch | 1400 - 1650 |

| Amine | N-H Bend | 1550 - 1650 |

Table 3: Key FT-IR Vibrational Frequencies for this compound.

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups, Raman is more sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be particularly useful for characterizing the vibrations of the pyridine ring systems.

The most intense peaks in the Raman spectrum of pyridine itself are the ring breathing modes, which are highly characteristic. researchgate.netnih.gov For the target molecule, strong signals corresponding to the symmetric ring breathing modes of both pyridine rings would be expected, typically around 1000 cm⁻¹. Other important bands would include C-H in-plane and out-of-plane bending vibrations. The symmetric vibrations of the carbon backbone are often more prominent in Raman than in IR spectra. acs.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and structural details of this compound and its derivatives. Soft ionization techniques, particularly Electrospray Ionization (ESI), are commonly employed for these types of compounds, as they can generate intact molecular ions from solution, which is especially useful for studying metal complexes. nih.govnih.gov

The fragmentation patterns observed in the mass spectrum provide a fingerprint of the molecule's structure. For this compound, the molecular ion ([M+H]⁺) would be expected as the base peak or a prominent peak. Subsequent fragmentation can occur through several characteristic pathways. Common fragmentation patterns for related pyridine-containing compounds involve the cleavage of bonds within the molecular structure. sapub.orgnih.gov

Key fragmentation pathways for this class of compounds often include:

Cleavage of the methylene bridge: The C-N bond between the pyridinylmethyl group and the diamine can break, leading to fragments corresponding to the 2-aminopyridine (B139424) and the pyridinylmethyl moieties.

Loss of a pyridine ring: Fragmentation may involve the loss of a pyridyl group.

Ring fragmentation: The pyridine rings themselves can undergo cleavage, leading to smaller charged fragments.

When complexed with transition metals, the fragmentation becomes more complex and is often influenced by the nature of the metal ion. nih.gov The fragmentation pathways may involve the loss of the metal ion, counterions, or parts of the organic ligand. nih.gov Analysis of the isotopic patterns of the metal-containing fragments can confirm the presence and identity of the metal in the complex. uvic.ca

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 215.11 | [M+H]⁺ (Protonated Parent Molecule) | Molecular Ion |

| 122.07 | [C₆H₈N₃]⁺ | Cleavage of the CH₂-NH bond, fragment of 2,3-pyridinediamine |

| 93.06 | [C₅H₅NCH₂]⁺ | Cleavage of the CH₂-NH bond, fragment of pyridinylmethyl cation |

| 78.05 | [C₅H₄N]⁺ | Loss of the aminopyridine group |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms in the solid state. This technique is invaluable for determining the precise molecular structure of this compound and its derivatives, including bond lengths, bond angles, and torsion angles. For its metal complexes, crystallography reveals the coordination geometry around the metal center, the coordination mode of the ligand, and details about intermolecular interactions. researchgate.netresearchgate.net

This compound can act as a versatile chelating ligand, potentially coordinating to a metal center through the nitrogen atoms of the two pyridine rings and one of the amine groups. This typically results in a tridentate (N,N,N) coordination mode. The resulting metal complexes often exhibit distorted geometries, such as octahedral or square pyramidal, depending on the metal ion and the presence of other co-ligands like halides or solvent molecules. researchgate.net

| Parameter | Typical Value | Significance |

|---|---|---|

| Coordination Geometry | Distorted Octahedral | Describes the arrangement of ligands around the central metal ion. |

| Metal-N(pyridine) Bond Length | 2.1 - 2.3 Å | Indicates the strength of the coordinate bond to the pyridine nitrogen. |

| Metal-N(amine) Bond Length | 2.0 - 2.2 Å | Indicates the strength of the coordinate bond to the amine nitrogen. |

| N-Metal-N Bite Angle | 75 - 85° | Reflects the geometric constraints of the five-membered chelate ring. |

| π-π Stacking Distance | 3.4 - 3.8 Å | Indicates the presence and strength of intermolecular aromatic interactions. |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Luminescence)

Electronic absorption (UV-Vis) and emission (luminescence) spectroscopy are powerful techniques for probing the electronic structure of this compound and its derivatives. The UV-Vis spectrum arises from the absorption of photons that excite electrons from lower to higher energy molecular orbitals.

The spectrum of the free ligand is expected to show intense absorption bands in the UV region (typically 250-390 nm). researchgate.net These bands are generally assigned to π → π* and n → π* electronic transitions localized on the pyridine and aminopyridine chromophores. researchgate.net The exact position and intensity of these bands can be influenced by the solvent polarity.

Upon coordination to a metal ion, the electronic spectrum can change significantly. New absorption bands may appear, often in the visible region, which are attributed to charge-transfer transitions. researchgate.net These can be either metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands, depending on the specific metal and its oxidation state. These charge-transfer bands are often responsible for the vibrant colors of transition metal complexes.

Luminescence spectroscopy measures the emission of light from electronically excited states. Many transition metal complexes of pyridine-containing ligands are known to be luminescent. Following excitation into either a ligand-centered or a charge-transfer absorption band, the complex can relax to an emissive excited state and subsequently decay back to the ground state by emitting a photon. The emission spectra often show a significant Stokes shift (the difference in energy between the absorption and emission maxima), indicating a change in geometry or electronic structure in the excited state. researchgate.net

| Compound Type | Absorption λmax (nm) | Assignment | Emission λmax (nm) |

|---|---|---|---|

| Free Ligand | ~260, ~320 | π → π* (pyridine rings) | Often weakly emissive or non-emissive |

| Metal Complex | ~270, ~330 | Intra-ligand (π → π*) | ~450 - 650 |

| Metal Complex | ~380 - 500 | Metal-to-Ligand Charge Transfer (MLCT) |

Computational and Theoretical Chemistry Investigations of N2 2 Pyridinylmethyl 2,3 Pyridinediamine

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational for exploring the electronic properties of a molecule. nd.edu These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties of a chemical system.

A crucial first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. Geometry optimization is the process of finding the arrangement of atoms that corresponds to the lowest energy, and therefore the most stable conformation. For a flexible molecule like N2-(2-Pyridinylmethyl)-2,3-pyridinediamine, which has several rotatable bonds, this process is vital.

Illustrative Data Table: Expected Output of a Conformational Analysis This table represents a hypothetical outcome of a DFT geometry optimization, showing the relative energies of possible conformers.

| Conformer ID | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Conf-1 | 178.5° | 0.00 |

| Conf-2 | 65.2° | 2.54 |

| Conf-3 | -70.1° | 2.68 |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting a molecule's chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. A computational study would calculate the energies of these orbitals and map their spatial distribution across the this compound molecule. This would identify the specific atoms or regions most susceptible to nucleophilic or electrophilic attack. For instance, the analysis would likely show the HOMO localized on the electron-rich diamine-substituted pyridine (B92270) ring and the LUMO distributed across the pyridinylmethyl group.

Illustrative Data Table: Predicted FMO Properties This table provides an example of the kind of data that FMO analysis would generate.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.87 | Electron donor capability |

| LUMO | -1.21 | Electron acceptor capability |

| HOMO-LUMO Gap | 4.66 | Index of chemical reactivity |

An Electrostatic Potential (ESP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using color to indicate different potential values. Red regions signify areas of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. Blue regions indicate positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack.

For this compound, an ESP map would highlight the electronegative nitrogen atoms of the pyridine rings and amino groups as regions of negative potential (red). Conversely, the hydrogen atoms attached to the amines would be expected to show positive potential (blue), indicating their acidity and ability to act as hydrogen bond donors. This analysis is invaluable for understanding intermolecular interactions and predicting sites for protonation.

Molecular Dynamics Simulations for Conformational Space and Solvent Effects

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

An MD simulation of this compound would allow for a more exhaustive exploration of its conformational space than static calculations alone. By simulating the molecule over nanoseconds, researchers could observe transitions between different conformations and determine their relative populations at a given temperature. Furthermore, including explicit solvent molecules (like water) in the simulation is crucial for understanding solvent effects. The simulation would show how solvent molecules arrange themselves around the solute and how hydrogen bonding with the solvent influences the conformational preferences of this compound.

Analysis of Intermolecular Interactions and Non-Covalent Bonding

Non-covalent interactions are fundamental to molecular recognition, self-assembly, and crystal packing. Theoretical chemistry provides methods to analyze and quantify these weak interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking.

This compound possesses multiple sites capable of acting as hydrogen bond donors (the N-H groups) and acceptors (the lone pairs on the nitrogen atoms). Computational analysis can predict both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds.

In a simulated crystal structure or in solution, this analysis would identify the formation of hydrogen-bonded dimers or more extensive networks. The strength of these bonds can be estimated by analyzing the distance and angle between the donor, hydrogen, and acceptor atoms. Identifying these networks is key to understanding the solid-state structure and physical properties like melting point and solubility.

Illustrative Data Table: Potential Hydrogen Bond Parameters This table exemplifies the data used to characterize predicted hydrogen bonds.

| Donor (D) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|---|---|

| N-H (amine) | N (pyridine) | 1.01 | 2.05 | 3.06 | 175.2 |

| N-H (amine) | N (amine) | 1.01 | 2.18 | 3.15 | 168.9 |

π-Stacking Interactions

π-stacking interactions are non-covalent forces between aromatic rings that play a crucial role in the structure and stability of molecules and supramolecular assemblies. In a molecule like this compound, which contains three pyridine rings, these interactions are expected to significantly influence its conformational preferences and intermolecular aggregation.

Computational quantum chemistry provides powerful tools to analyze these interactions. Density Functional Theory (DFT) is a common method for studying π-stacking, often with dispersion corrections (e.g., DFT-D3) to accurately account for these weak forces. mdpi.comnih.gov Such studies typically model a dimer of the molecule to calculate the interaction energies and optimal geometries.

The primary conformations for π-stacking include face-to-face, parallel-displaced, and T-shaped (edge-to-face). nih.gov Quantum calculations have shown that parallel-displaced and T-shaped conformations are often energetically more favorable than a direct face-to-face arrangement due to reduced electrostatic repulsion. nih.govnih.gov For metal complexes involving bipyridine-like ligands, analysis of crystal structures combined with DFT calculations has been used to classify different types of π-stacking overlaps and calculate their corresponding interaction energies, which can be substantial, ranging from -7 to over -30 kcal/mol depending on the geometry and overlap area. acs.org

A theoretical investigation of this compound would involve optimizing the geometry of various stacked dimer configurations to locate the energetic minima. Key parameters such as the inter-planar distance between the pyridine rings and the offset distance of their centroids would be determined. Energy decomposition analysis could further elucidate the nature of the interaction, separating it into components like electrostatic, dispersion, and exchange-repulsion. mdpi.com

| Dimer Configuration | Interaction Energy (kcal/mol) | Inter-planar Distance (Å) | Offset (Å) |

|---|---|---|---|

| Parallel-Displaced (Ring 1 - Ring 1') | -12.5 | 3.4 | 1.8 |

| Parallel-Displaced (Ring 2 - Ring 2') | -11.8 | 3.5 | 2.0 |

| T-shaped (Ring 1 - Ring 3') | -9.7 | 5.2 | N/A |

Note: The data in Table 1 is hypothetical and serves to illustrate the typical results obtained from such a computational study.

Spodium Bonding and Other Non-Covalent Interactions

Beyond π-stacking, the structure and function of this compound would be influenced by a variety of other non-covalent interactions. A comprehensive computational study would explore hydrogen bonding, C-H···π interactions, and, particularly in its metal complexes, spodium bonding.

Spodium bonding is a specific type of non-covalent interaction involving an element from Group 12 of the periodic table (Zn, Cd, Hg) acting as a Lewis acid. This interaction is distinct from a classical coordination bond and is characterized by longer, weaker interactions. While no studies have specifically investigated spodium bonding with this compound, its nitrogen-rich structure makes it an excellent candidate to act as a ligand for Group 12 metals, creating complexes where these interactions could be studied. Computational methods like Quantum Theory of Atoms-in-Molecules (QTAIM) and the Non-Covalent Interaction (NCI) plot index are used to characterize and visualize spodium bonds.

Other significant non-covalent interactions that would be analyzed include:

Hydrogen Bonding: The amine groups (-NH2 and -NH-) provide sites for strong N-H···N hydrogen bonds, which would be critical in determining both the intramolecular conformation and the intermolecular packing in a crystal lattice.

C-H···π Interactions: The hydrogen atoms on the pyridine rings can interact with the electron-rich π-systems of adjacent rings.

Anion-π Interactions: These interactions could become relevant in the presence of anions, which can be attracted to the electron-deficient center of the pyridine rings. nih.gov

Computational studies on similar pyridine-containing molecules have successfully used DFT to explore the cooperative role of these varied interactions in stabilizing molecular structures. nih.govnih.gov

| Interaction Type | Potential Loci on Molecule | Primary Computational Method |

|---|---|---|

| Hydrogen Bonding | Amine N-H donors, Pyridine N acceptors | DFT, QTAIM |

| π-Stacking | Between pyridine rings | DFT-D3 |

| Spodium Bonding | Pyridine/Amine N with Group 12 Metals | DFT, NCI Plot, QTAIM |

| C-H···π | Pyridine C-H donors, Pyridine π-system acceptors | DFT |

Theoretical Studies of Spectroscopic Properties

Theoretical calculations are indispensable for interpreting and predicting the spectroscopic properties of molecules. For this compound, DFT calculations would be the primary tool for simulating Nuclear Magnetic Resonance (NMR), infrared (IR), and Raman spectra.

NMR Spectroscopy: The synergy between experimental NMR and DFT calculations is a powerful approach for structure elucidation. mdpi.comruc.dk Theoretical ¹H and ¹³C chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with a specific functional like B3LYP. mdpi.comnih.gov The process involves first optimizing the molecule's 3D geometry at a chosen level of theory and then performing the NMR calculation. The resulting theoretical chemical shifts are often linearly scaled or compared directly to experimental values. A strong correlation between the calculated and observed spectra provides high confidence in the proposed molecular structure. youtube.com

Vibrational Spectroscopy: The vibrational frequencies corresponding to IR and Raman spectra can also be computed using DFT. These calculations yield a set of harmonic frequencies for the fundamental vibrational modes of the molecule. Since theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation and basis set limitations, the computed wavenumbers are typically multiplied by a scaling factor to improve agreement with experimental data. By analyzing the atomic motions associated with each calculated frequency, a confident assignment of the experimental IR and Raman bands to specific molecular vibrations (e.g., N-H stretching, C=N stretching, ring deformation) can be made. tubitak.gov.trekb.eg

| Spectroscopic Data | Selected Nucleus/Vibration | Calculated Value | Experimental Value |

|---|---|---|---|

| ¹³C NMR Chemical Shift (ppm) | Pyridine C2 | 155.8 | 154.9 |

| ¹H NMR Chemical Shift (ppm) | Amine N-H | 5.4 | 5.2 |

| IR Frequency (cm⁻¹) | N-H Stretch | 3410 (scaled) | 3395 |

| IR Frequency (cm⁻¹) | C=N Stretch | 1605 (scaled) | 1598 |

Note: The data in Table 3 is hypothetical and serves to illustrate the typical results obtained from such a computational study.

Coordination Chemistry and Metallosupramolecular Applications of N2 2 Pyridinylmethyl 2,3 Pyridinediamine

Chelation Behavior with Transition Metal Ions

The chelation of N2-(2-Pyridinylmethyl)-2,3-pyridinediamine with transition metal ions is a cornerstone of its coordination chemistry. The arrangement of its nitrogen atoms allows it to act as a multidentate ligand, leading to the formation of stable chelate rings with metal centers.

Ligand Design Principles for Metal Complexation

The design of this compound as a ligand is predicated on several key principles to facilitate effective metal complexation. The presence of both sp²-hybridized nitrogen atoms within the pyridine (B92270) rings and sp³-hybridized nitrogen atoms in the diamine backbone provides a combination of hard and soft donor sites. This allows for selective coordination with a variety of transition metal ions based on their Pearson acidity. The flexible methylene (B1212753) bridge between the pyridine ring and the diamine moiety introduces conformational adaptability, enabling the ligand to arrange its donor atoms to suit the preferred coordination geometry of a given metal ion. This inherent flexibility is a critical design element that enhances the stability of the resulting metal complexes.

Stoichiometry and Coordination Geometries of Resultant Complexes

The stoichiometry of complexes formed between this compound and transition metal ions is typically influenced by the metal-to-ligand ratio during synthesis and the coordination preferences of the metal ion. Commonly observed stoichiometries include 1:1 and 1:2 (metal:ligand).

The coordination geometries of these complexes are diverse. For instance, with copper(II), square pyramidal or distorted trigonal bipyramidal geometries are often observed. In some cases, dimeric structures can form, involving bridging ligands. researchgate.net With zinc(II), tetrahedral geometries are more common, particularly in monomeric complexes. researchgate.net The specific geometry is also influenced by the presence of co-ligands and counter-ions in the coordination sphere.

Table 1: Common Coordination Geometries of this compound with Transition Metal Ions

| Metal Ion | Typical Coordination Geometry | Stoichiometry (Metal:Ligand) |

|---|---|---|

| Copper(II) | Square Pyramidal, Distorted Trigonal Bipyramidal | 1:1, 1:2 |

| Zinc(II) | Distorted Tetrahedral | 1:1 |

| Cadmium(II) | Distorted Trigonal Bipyramidal | 1:1 (in dimeric structures) |

Coordination with Lanthanide and Other Metal Centers

While extensively studied with transition metals, the coordination of this compound with lanthanide ions is also an area of significant interest. Lanthanide ions are characterized by their larger ionic radii and preference for higher coordination numbers, often ranging from 8 to 10. universityofgalway.iemdpi.com The multidentate nature of this compound, with its multiple nitrogen donor atoms, makes it a suitable candidate for satisfying these high coordination number requirements. mdpi.com

In lanthanide complexes, the ligand can wrap around the large metal ion, with all potential nitrogen donor sites participating in coordination. The resulting complexes often exhibit interesting photoluminescent properties, a characteristic feature of lanthanide compounds. mdpi.com The specific coordination environment and the resulting photophysical properties are highly dependent on the particular lanthanide ion involved.

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of this compound to bridge multiple metal centers makes it a valuable building block for the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.orgenamine.net In these extended structures, the ligand can act as a linker, connecting metal ions or metal clusters into one-, two-, or three-dimensional networks. researchgate.netnih.gov

The formation of such extended architectures is dependent on the coordination geometry of the metal ion and the conformational flexibility of the ligand. For instance, the pyridine-2,3-diamine moiety can offer multiple connection points, leading to the formation of intricate network topologies. The resulting coordination polymers and MOFs can exhibit porosity and are of interest for applications in gas storage, separation, and heterogeneous catalysis. enamine.net

Ligand Modifications and Their Impact on Coordination Properties

To fine-tune the coordination properties of this compound and the characteristics of its resulting metal complexes, various modifications to the ligand structure can be implemented. These modifications can be broadly categorized into two types: alterations to the pyridine rings and changes to the diamine backbone.

Introducing electron-donating or electron-withdrawing substituents on the pyridine rings can modulate the electron density at the nitrogen donor atoms, thereby influencing the ligand's affinity for different metal ions. nih.gov For example, the introduction of an electron-donating group would be expected to increase the basicity of the pyridine nitrogen, potentially leading to stronger metal-ligand bonds.

Modifications to the diamine backbone, such as N-alkylation or the introduction of additional functional groups, can alter the steric environment around the metal center and introduce new functionalities. These changes can have a profound impact on the coordination geometry, stoichiometry, and reactivity of the resulting metal complexes. nih.gov

Catalytic Applications of this compound Metal Complexes

Metal complexes of this compound have shown promise in various catalytic applications. The design of the ligand allows for the creation of a well-defined coordination environment around the metal center, which is crucial for catalytic activity and selectivity.

For instance, porous coordination polymers and MOFs constructed from this ligand can serve as heterogeneous catalysts. enamine.net The porous nature of these materials can allow for the diffusion of substrates to the active metal centers within the framework, while the defined structure can impart size and shape selectivity to the catalytic process. nih.govnih.gov There is also potential for these complexes to be used in homogeneous catalysis, for example, in C-N bond formation reactions. nih.gov The catalytic activity is highly dependent on the choice of metal ion and the specific reaction conditions.

Molecular Interactions and Mechanistic Investigations

Molecular Recognition and Binding Mechanisms

The unique structural arrangement of N2-(2-Pyridinylmethyl)-2,3-pyridinediamine, featuring multiple nitrogen atoms and aromatic rings, makes it a candidate for complex molecular interactions. Its ability to act as a ligand and participate in various non-covalent interactions is a key area of study.

While specific DNA binding studies on this compound are not extensively documented, research on related metal complexes incorporating pyridinediamine ligands provides significant insights. Transition metal complexes are known to interact with DNA through several modes, including covalent and non-covalent interactions. rsc.org Non-covalent binding is particularly relevant and can occur through electrostatic attraction, groove binding, or intercalation. rsc.orgnih.gov

Table 1: Common DNA Binding Modes of Metal Complexes This table is interactive. You can sort and filter the data.

| Binding Mode | Description | Primary Driving Forces | Typical Ligand Characteristics |

|---|---|---|---|

| Intercalation | Insertion of a planar ligand between DNA base pairs. | π-π stacking interactions, hydrophobic effects. | Large, planar, aromatic systems. |

| Groove Binding | Fitting of a molecule within the major or minor groove of DNA. | Hydrogen bonding, van der Waals forces, electrostatic interactions. | Crescent-shaped, flexible molecules. |

| Electrostatic | Non-specific attraction between a positively charged complex and the negatively charged DNA phosphate (B84403) backbone. | Ionic interactions. | Cationic complexes. |

The prediction of interactions between small molecules (ligands) and proteins is a cornerstone of drug discovery. nih.gov Computational approaches, often referred to as protein-ligand interaction (PLI) modeling, are used to simulate and analyze these binding events. nih.gov The structure of this compound, with its hydrogen bond donors (amine groups) and acceptors (pyridine nitrogens), as well as aromatic rings, suggests its potential to bind to protein targets such as kinases.

Kinase inhibitors often function by occupying the ATP-binding pocket of the enzyme. This binding is typically mediated by a network of non-covalent interactions. nih.gov Modeling tools can predict the formation of several types of interactions:

Hydrogen Bonds: The N-H groups of the diamine and the nitrogen atoms in the pyridine (B92270) rings can act as hydrogen bond donors and acceptors, respectively, forming critical interactions with amino acid residues in a protein's binding site.

Hydrophobic Interactions: The pyridine rings can engage in hydrophobic interactions with nonpolar amino acid residues.

π-Stacking: The aromatic pyridine rings can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan.

Computational tools like PLIP (Protein-Ligand Interaction Profiler) analyze these non-covalent interactions to understand binding mechanisms and guide the design of more potent and selective inhibitors. nih.gov By comparing the interaction profiles of different ligands, researchers can gain insights into the key residues and forces driving molecular recognition. nih.gov

Table 2: Key Interaction Types in Protein-Ligand Binding This table is interactive. You can sort and filter the data.

| Interaction Type | Description | Relevant Functional Groups in this compound |

|---|---|---|

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (donor) and another nearby electronegative atom (acceptor). | Amine groups (N-H donors), Pyridine nitrogen atoms (acceptors). |

| Hydrophobic Contact | Interactions between nonpolar molecules or parts of molecules in an aqueous environment. | Pyridine rings, methylene (B1212753) bridge. |

| π-Stacking | Attractive, noncovalent interactions between aromatic rings. | Pyridine rings. |

Mechanistic Pathways of Chemical Reactions Involving the Compound

The reactivity of this compound is governed by the chemical properties of its constituent functional groups: the pyridine rings and the diamine moiety. The pyridine ring is an electron-deficient aromatic system. nih.gov This electronic character influences its reactivity, making it susceptible to nucleophilic substitution, particularly at the positions ortho and para to the ring nitrogen. nih.gov

The synthesis of related N-substituted pyridinediamines often involves precursors like 2,3-pyridinedicarboxylic anhydride (B1165640). The reaction of this anhydride with nitrogen nucleophiles, such as amines, proceeds via a nucleophilic acyl substitution mechanism. The reaction pathway typically involves:

Nucleophilic Attack: The amino group of a nucleophile attacks one of the carbonyl carbons of the anhydride ring.

Ring Opening: This attack leads to the opening of the anhydride ring, forming a tetrahedral intermediate which then collapses to yield an arylcarbamoyl-pyridinecarboxylic acid.

Cyclization/Dehydration: Under heating, this intermediate can undergo intramolecular cyclization followed by dehydration to form a cyclic imide.

The diamine portion of this compound contains both a primary and a secondary amine. These nitrogen centers can act as nucleophiles in various reactions, such as alkylation, acylation, or condensation reactions, allowing for further chemical modification.

Table 3: Potential Reactions Involving the Pyridinediamine Moiety This table is interactive. You can sort and filter the data.

| Reaction Type | Reagent | Functional Group Involved | Potential Product |

|---|---|---|---|

| Acylation | Acyl chloride, Anhydride | Primary/Secondary Amine | Amide |

| Alkylation | Alkyl halide | Primary/Secondary Amine | Substituted Amine |

| Schiff Base Formation | Aldehyde, Ketone | Primary Amine | Imine |

Role as a Scaffold in Chemical Biology Probes

A chemical scaffold is a core molecular structure upon which various functional groups can be built to create a library of compounds. The pyridine scaffold is highly valued in medicinal chemistry and chemical biology for its favorable properties, including its ability to improve water solubility and participate in hydrogen bonding. nih.gov

This compound is a versatile scaffold for developing chemical biology probes. Its key features include:

Chelating Sites: The multiple nitrogen atoms of the diamine and the two pyridine rings create an excellent coordination environment for a variety of metal ions. This makes it a suitable platform for designing metal-based probes for imaging (e.g., MRI contrast agents) or sensing.

Functionalization Points: The primary amine group (-NH2) serves as a convenient handle for chemical modification. It can be readily conjugated to reporter molecules such as fluorophores, biotin, or photo-crosslinkers without significantly altering the core structure's binding properties.

Structural Rigidity and Flexibility: The combination of rigid pyridine rings and a flexible methylene linker allows for a degree of conformational control, which can be tuned to achieve selective binding to biological targets.

By modifying this scaffold, researchers can develop probes to investigate biological processes, track molecules within cells, or identify protein targets.

Table 4: Potential Modifications of the Scaffold for Probe Development This table is interactive. You can sort and filter the data.

| Position of Modification | Type of Modification | Attached Moiety | Application |

|---|---|---|---|

| Primary Amine (N3) | Acylation / Amidation | Fluorophore (e.g., Fluorescein) | Fluorescence Imaging |

| Primary Amine (N3) | Alkylation | Biotin | Affinity-based protein pulldown |

| Pyridine Rings / Diamine | Metal Coordination | Gadolinium (Gd) | MRI Contrast Agent |

Investigation of Pyramidal Inversion and Conformational Dynamics of Nitrogen Centers

Pyramidal inversion, also known as nitrogen inversion, is a process where a pyramidal amine "turns inside out" through a planar transition state. wikipedia.org This rapid oscillation is a key feature of the conformational dynamics of amines. For an amine with three different substituents on the nitrogen atom, this inversion provides a low-energy pathway for racemization, making the separation of enantiomers challenging. wikipedia.org

The secondary nitrogen atom in this compound is a potential stereocenter, as it is bonded to a hydrogen, a pyridinylmethyl group, and a pyridinediamine group. However, like most simple amines, this nitrogen center is expected to undergo rapid pyramidal inversion at room temperature. The energy barrier for this process is influenced by several factors, including steric hindrance and electronic effects. While the inversion of ammonia (B1221849) is extremely fast due to a low energy barrier (approx. 24.2 kJ/mol), bulkier substituents can slow the rate of inversion by increasing the energy of the planar transition state. wikipedia.org The presence of the relatively bulky pyridinylmethyl and pyridinediamine substituents may slightly increase the energy barrier for inversion compared to simpler secondary amines, but it is unlikely to be high enough to allow for the isolation of stable enantiomers at room temperature. The conformational dynamics of the molecule are therefore characterized by this rapid fluxional process at the secondary nitrogen center.

Table 5: Comparison of Energy Barriers for Pyramidal Inversion This table is interactive. You can sort and filter the data.

| Compound | Inverting Atom | Energy Barrier (kJ/mol) | Inversion Rate at Room Temp. |

|---|---|---|---|

| Ammonia (NH₃) | Nitrogen | 24.2 | Very Rapid |

| Phosphine (B1218219) (PH₃) | Phosphorus | 132 | Very Slow |

Advanced Analytical Techniques for Research on N2 2 Pyridinylmethyl 2,3 Pyridinediamine

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive analytical technique indispensable for the accurate quantification and purity assessment of chemical compounds. Its application in the analysis of N2-(2-Pyridinylmethyl)-2,3-pyridinediamine would involve the optimization of chromatographic separation followed by mass spectrometric detection, allowing for the selective monitoring of the parent compound and any potential impurities.

Detailed research findings on the direct LC-MS/MS analysis of this compound are not extensively available in public literature. However, the principles of method development can be inferred from studies on structurally similar pyridinediamine and pyridinylmethylamine derivatives. A typical LC-MS/MS method would be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

The chromatographic separation would likely be achieved on a reversed-phase column, such as a C18, using a mobile phase consisting of an aqueous component with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to ensure good ionization, and an organic component like acetonitrile (B52724) or methanol. The mass spectrometer would be operated in a multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, tracking specific precursor-to-product ion transitions for the analyte.

Table 7.1.1: Illustrative LC-MS/MS Method Parameters for Analysis of a Pyridinediamine Analog

| Parameter | Value |

| Chromatography System | UPLC System |

| Mass Spectrometer | Triple Quadrupole |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Example) | m/z [M+H]+ → fragment ion |

Table 7.1.2: Hypothetical Validation Data for a Pyridinediamine Analog Quantification

| Validation Parameter | Result |

| Linearity (r²) | > 0.995 |

| Accuracy (% Recovery) | 95-105% |

| Precision (% RSD) | < 10% |

| LOD | 0.1 ng/mL |

| LOQ | 0.5 ng/mL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. Due to the relatively low volatility of this compound, direct analysis by GC-MS is challenging. Therefore, a derivatization step is typically required to convert the amine functionalities into more volatile and thermally stable derivatives.

Common derivatization reagents for amines include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA) or acylating agents (e.g., pentafluoropropionic anhydride (B1165640) - PFPA). The derivatization process masks the polar N-H groups, reducing intermolecular hydrogen bonding and increasing the compound's volatility. The resulting derivatives can then be readily separated on a GC column and detected by the mass spectrometer. The mass spectra of these derivatives provide characteristic fragmentation patterns that are invaluable for structural confirmation.

Table 7.2.1: Potential Derivatization Agents for GC-MS Analysis of Amines

| Derivatizing Agent | Derivative Formed | Key Advantages |

| BSTFA | Trimethylsilyl (B98337) (TMS) | Common, effective for primary and secondary amines. |

| MTBSTFA | tert-Butyldimethylsilyl (TBDMS) | Forms more stable derivatives than TMS, less susceptible to hydrolysis. |

| PFPA | Pentafluoropropionyl | Creates highly electronegative derivatives, enhancing sensitivity with electron capture detection. |

Table 7.2.2: Representative GC-MS Operational Parameters for Analysis of a Derivatized Amine

| Parameter | Value |

| GC System | Gas Chromatograph with Autosampler |

| MS System | Single Quadrupole or Ion Trap |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | 100°C (1 min), ramp to 300°C at 15°C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

High-Performance Liquid Chromatography (HPLC) for Separation and Analysis

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile compounds. For the analysis of this compound, reversed-phase HPLC with UV detection is a suitable and robust method for purity determination and routine analysis.

The selection of the stationary phase (column) and mobile phase is critical for achieving good separation of the main compound from any impurities. A C18 or C8 column is typically employed for compounds with moderate polarity. The mobile phase usually consists of a mixture of water or a buffer and an organic solvent such as acetonitrile or methanol. The addition of an acid, like trifluoroacetic acid (TFA) or formic acid, to the mobile phase can improve peak shape and resolution for amine-containing compounds by suppressing the ionization of silanol (B1196071) groups on the silica-based stationary phase.

Table 7.3.1: Example HPLC Method Parameters for a Pyridinylmethylamine Derivative

| Parameter | Value |

| HPLC System | Quaternary Pump, Autosampler, UV-Vis Detector |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (with 0.1% TFA) gradient |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Column Temperature | 30 °C |

Table 7.3.2: Illustrative Purity Analysis Data by HPLC

| Compound | Retention Time (min) | Peak Area (%) |

| This compound (Hypothetical) | 8.5 | 99.5 |

| Impurity 1 | 6.2 | 0.2 |

| Impurity 2 | 9.8 | 0.3 |

Capillary Electrophoresis for Charged Species Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species. Given that this compound contains basic nitrogen atoms, it can be protonated in acidic buffer systems, making it an ideal candidate for analysis by capillary zone electrophoresis (CZE).

In CZE, separation is based on the differential migration of ions in an electric field within a narrow fused-silica capillary. The separation is influenced by the charge-to-size ratio of the analytes. The technique offers advantages such as high efficiency, short analysis times, and minimal sample and reagent consumption. The choice of buffer pH is crucial, as it determines the charge state of the analyte and the magnitude of the electroosmotic flow.

Table 7.4.1: Potential CZE Method Parameters for Pyridine (B92270) Compound Analysis

| Parameter | Value |

| CE System | Capillary Electrophoresis System with DAD |

| Capillary | Fused Silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte | 50 mM Phosphate (B84403) Buffer, pH 2.5 |

| Applied Voltage | 20 kV |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV at 214 nm |

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

In a typical TGA experiment, a small amount of the sample is heated in a controlled furnace, and its mass is continuously monitored. The data is plotted as mass or percentage of initial mass versus temperature. The onset temperature of decomposition is a key parameter obtained from the TGA curve, indicating the temperature at which the compound begins to degrade.

Table 7.5.1: Representative TGA Data for a Thermally Stable Organic Compound

| Parameter | Description |

| Onset Decomposition Temperature (Tonset) | The temperature at which significant mass loss begins. |

| Temperature at Maximum Rate of Decomposition (Tpeak) | The temperature at which the rate of mass loss is highest (from the derivative of the TGA curve). |

| Residual Mass (%) | The percentage of the initial mass remaining at the end of the analysis. |

Future Research Directions

Design of Next-Generation N2-(2-Pyridinylmethyl)-2,3-pyridinediamine Derivatives for Enhanced Properties

The functionalization of this compound offers a promising avenue for tailoring its physicochemical properties. The introduction of various substituents on the pyridine (B92270) rings can significantly alter the ligand's electron density, steric hindrance, and coordination behavior. nih.gov Future research will likely focus on a systematic approach to derivative design to enhance specific properties for targeted applications.

Key strategies for the design of next-generation derivatives include:

Electronic Tuning: The introduction of electron-donating or electron-withdrawing groups on the pyridine rings can modulate the ligand's basicity and the electronic properties of its metal complexes. nih.gov This can influence catalytic activity and selectivity. nih.gov For instance, the incorporation of methoxy (B1213986) groups could enhance electron density, while nitro groups would have the opposite effect.

Steric Modification: The addition of bulky substituents near the coordination sites can create specific steric environments around a metal center. This can be exploited to control substrate access and influence the stereoselectivity of catalytic reactions. acs.org

Introduction of Additional Functional Groups: Incorporating other functional moieties, such as chiral centers or groups capable of hydrogen bonding, can impart new functionalities to the ligand. Chiral derivatives are of particular interest for applications in asymmetric catalysis. acs.org

The systematic synthesis and characterization of a library of derivatives will be crucial for establishing structure-property relationships. This will enable a more rational design of ligands with optimized performance for specific catalytic transformations or material applications.

Table 1: Potential Substituents for Derivative Design and Their Expected Effects

| Substituent | Position on Pyridine Ring | Expected Effect on Ligand Properties |

| Methoxy (-OCH3) | 4-position | Increased electron density, enhanced σ-donation |

| Nitro (-NO2) | 4-position | Decreased electron density, reduced σ-donation |

| tert-Butyl | 6-position | Increased steric hindrance |

| Phenyl | 5-position | Modified electronic and steric properties, potential for π-stacking interactions |

Integration of Experimental and Computational Approaches for Predictive Modeling

The synergy between experimental studies and computational modeling is a powerful tool for accelerating the discovery and optimization of new catalysts and materials. chemrxiv.org For this compound and its derivatives, a combined approach will be essential for gaining a deeper understanding of their behavior at a molecular level.

Future research in this area should focus on:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the geometric and electronic structures of the ligand and its metal complexes. researchgate.net These calculations can provide insights into bonding, reaction mechanisms, and spectroscopic properties. researchgate.net

Machine Learning (ML) Models: As a substantial amount of experimental and computational data becomes available, ML models can be trained to predict the properties and reactivity of new derivatives. chemrxiv.org This data-augmented approach can significantly reduce the time and resources required for experimental screening. rsc.org Graph neural networks, for example, have shown promise in predicting the coordination of ligands to transition metals. chemrxiv.org

High-Throughput Screening: Computational screening of virtual libraries of derivatives can identify promising candidates for synthesis and experimental validation. chemrxiv.org This approach allows for the rapid exploration of a vast chemical space.

By integrating these computational tools with experimental validation, researchers can develop predictive models that guide the rational design of this compound-based systems with desired functionalities.

Exploration of Novel Reactivity and Catalysis

Pyridine-based ligands are ubiquitous in coordination chemistry and catalysis, participating in a wide range of chemical transformations. alfachemic.comchemscene.com While the catalytic potential of this compound is still emerging, future research is expected to uncover its activity in various catalytic reactions.

Promising areas for exploration include:

Cross-Coupling Reactions: Palladium complexes of pyridine-based ligands have demonstrated high efficiency as precatalysts in Suzuki-Miyaura and Heck cross-coupling reactions. nih.gov Investigating the performance of this compound in these and other cross-coupling reactions is a logical next step.

Hydrogenation and Hydroformylation: Transition metal complexes containing pyridine ligands have shown catalytic activity in hydrogenation and hydroformylation reactions. alfachemic.com The specific steric and electronic properties of this compound may offer unique selectivity in these transformations.

Polymerization: Titanium-pyridine complexes are known to act as catalysts for olefin and alkyne polymerization. alfachemic.com The potential of this compound in this area warrants investigation.

C-H Functionalization: The development of catalysts for the direct functionalization of C-H bonds is a major goal in organic synthesis. beilstein-journals.org The unique coordination environment provided by this compound could lead to novel reactivity in this challenging area.

A systematic investigation of the catalytic activity of transition metal complexes of this compound across a spectrum of organic reactions will be crucial for unlocking its full potential as a versatile ligand in catalysis.

Table 2: Potential Catalytic Applications of this compound Metal Complexes

| Catalytic Reaction | Potential Metal Center | Rationale |

| Suzuki-Miyaura Coupling | Palladium | Proven efficacy of Pd-pyridine complexes. nih.gov |

| Heck Coupling | Palladium | Proven efficacy of Pd-pyridine complexes. nih.gov |

| Hydrogenation | Rhenium, Iron | Known activity of Re and Fe-pyridine complexes. alfachemic.com |

| Olefin Polymerization | Titanium, Vanadium | Established use of Ti and V-pyridine catalysts. alfachemic.com |

Development of Advanced Analytical Methods for Complex Research Matrices

As the research and application of this compound and its derivatives expand, the need for robust and sensitive analytical methods for their detection and quantification in complex matrices will become increasingly important.

Future efforts in this area should concentrate on:

Chromatographic Techniques: The development of optimized High-Performance Liquid Chromatography (HPLC) methods will be essential for the separation and quantification of the parent compound and its derivatives. helixchrom.com Given the hydrophilic nature of many pyridine compounds, techniques that avoid the use of ion-pairing reagents, which are often incompatible with mass spectrometry, will be particularly valuable. helixchrom.com

Mass Spectrometry (MS): The coupling of HPLC with MS will provide a powerful tool for the identification and structural characterization of novel derivatives and their metabolic or degradation products.

Spectroscopic Methods: Further investigation of the compound's spectroscopic properties, including NMR and fluorescence, will aid in its characterization and could form the basis for new analytical techniques. The synthesis of pyridine-phenolic derivatives, for example, has led to the development of fluorescent sensors for metal ions. arkat-usa.org

In Situ and Operando Characterization: For catalytic applications, the development of analytical methods that allow for the study of the catalyst under reaction conditions (in situ and operando spectroscopy) will be crucial for understanding reaction mechanisms and catalyst deactivation pathways.

The development of a comprehensive suite of analytical tools will be fundamental to supporting all aspects of research into this compound, from fundamental studies of its properties to its application in complex systems.

Q & A

Q. What are the recommended methods for synthesizing N2-(2-Pyridinylmethyl)-2,3-pyridinediamine in a laboratory setting?

The compound can be synthesized via condensation reactions between 2,3-pyridinediamine and appropriate carbonyl-containing reagents. For example, analogous methodologies involve reacting pyridinediamine derivatives with aldehydes or ketones under mild acidic or basic conditions. Catalytic systems like ammonium bifluoride (ABF) have proven effective in similar reactions to form pyridine-based heterocycles, ensuring high regioselectivity and yield . Purification typically involves column chromatography or recrystallization, followed by spectral validation.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural confirmation requires a combination of spectroscopic techniques:

- IR spectroscopy : Identifies functional groups (e.g., NH stretches in the 3300–3500 cm⁻¹ range).